Cas no 2137775-28-9 (3-Bromo-2-[(piperazin-1-yl)methyl]aniline)
![3-Bromo-2-[(piperazin-1-yl)methyl]aniline structure](https://ja.kuujia.com/scimg/cas/2137775-28-9x500.png)
3-Bromo-2-[(piperazin-1-yl)methyl]aniline 化学的及び物理的性質
名前と識別子
-
- EN300-766259
- 3-bromo-2-[(piperazin-1-yl)methyl]aniline
- GS2044
- 1-(2-bromo-6-(trifluoromethyl)benzyl)piperazine
- 2137775-28-9
- 3-Bromo-2-[(piperazin-1-yl)methyl]aniline
-
- インチ: 1S/C11H16BrN3/c12-10-2-1-3-11(13)9(10)8-15-6-4-14-5-7-15/h1-3,14H,4-8,13H2
- InChIKey: QLYGKUPIEYRQAJ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1CN1CCNCC1)N
計算された属性
- せいみつぶんしりょう: 269.05276g/mol
- どういたいしつりょう: 269.05276g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 41.3Ų
3-Bromo-2-[(piperazin-1-yl)methyl]aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-766259-1.0g |
3-bromo-2-[(piperazin-1-yl)methyl]aniline |
2137775-28-9 | 95% | 1.0g |
$557.0 | 2024-05-22 | |
Enamine | EN300-766259-5.0g |
3-bromo-2-[(piperazin-1-yl)methyl]aniline |
2137775-28-9 | 95% | 5.0g |
$1614.0 | 2024-05-22 | |
Enamine | EN300-766259-0.5g |
3-bromo-2-[(piperazin-1-yl)methyl]aniline |
2137775-28-9 | 95% | 0.5g |
$535.0 | 2024-05-22 | |
Enamine | EN300-766259-2.5g |
3-bromo-2-[(piperazin-1-yl)methyl]aniline |
2137775-28-9 | 95% | 2.5g |
$1089.0 | 2024-05-22 | |
Enamine | EN300-766259-0.1g |
3-bromo-2-[(piperazin-1-yl)methyl]aniline |
2137775-28-9 | 95% | 0.1g |
$490.0 | 2024-05-22 | |
Enamine | EN300-766259-0.05g |
3-bromo-2-[(piperazin-1-yl)methyl]aniline |
2137775-28-9 | 95% | 0.05g |
$468.0 | 2024-05-22 | |
Enamine | EN300-766259-10.0g |
3-bromo-2-[(piperazin-1-yl)methyl]aniline |
2137775-28-9 | 95% | 10.0g |
$2393.0 | 2024-05-22 | |
Enamine | EN300-766259-0.25g |
3-bromo-2-[(piperazin-1-yl)methyl]aniline |
2137775-28-9 | 95% | 0.25g |
$513.0 | 2024-05-22 |
3-Bromo-2-[(piperazin-1-yl)methyl]aniline 関連文献
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
3-Bromo-2-[(piperazin-1-yl)methyl]anilineに関する追加情報
Introduction to 3-Bromo-2-[(piperazin-1-yl)methyl]aniline (CAS No. 2137775-28-9)
3-Bromo-2-[(piperazin-1-yl)methyl]aniline, with the chemical identifier CAS No. 2137775-28-9, is a significant compound in the realm of pharmaceutical research and development. This compound belongs to the class of arylamine derivatives, characterized by its structural incorporation of a bromine atom and a piperazine moiety. The presence of these functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and cardiovascular disorders.
The molecular structure of 3-Bromo-2-[(piperazin-1-yl)methyl]aniline consists of a phenyl ring substituted at the 3-position with a bromine atom, while the 2-position is linked to a piperazine ring via a methyl group. This unique arrangement imparts distinct chemical properties that make it useful in medicinal chemistry. The bromine atom enhances electrophilicity, facilitating further functionalization, whereas the piperazine moiety contributes to lipophilicity and potential binding interactions with biological targets.
In recent years, there has been growing interest in arylamine derivatives due to their potential applications in drug discovery. The bromine substituent in 3-Bromo-2-[(piperazin-1-yl)methyl]aniline allows for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular frameworks. These reactions are widely employed in the synthesis of heterocyclic compounds, which often serve as pharmacophores in therapeutic agents.
The piperazine group is particularly noteworthy for its role in modulating biological activity. Piperazine derivatives are known for their ability to interact with serotonin and dopamine receptors, making them relevant in the treatment of depression, anxiety, and neurodegenerative diseases. The incorporation of this moiety into 3-Bromo-2-[(piperazin-1-yl)methyl]aniline suggests its potential utility in developing novel neuromodulators.
Recent studies have highlighted the importance of arylamine derivatives in addressing cardiovascular diseases. The structural features of 3-Bromo-2-[(piperazin-1-yl)methyl]aniline, particularly the combination of a brominated aromatic ring and a piperazine side chain, align well with the pharmacological requirements for compounds targeting angiotensin receptors and other cardiovascular-related pathways. This has prompted researchers to explore its derivatives as candidates for antihypertensive and antiarrhythmic therapies.
The synthesis of 3-Bromo-2-[(piperazin-1-yl)methyl]aniline involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic aromatic substitution reactions to introduce the bromine atom followed by alkylation with piperazine derivatives. Advances in catalytic systems have improved the efficiency of these reactions, making it feasible to produce this compound on a larger scale for research purposes.
In the context of drug discovery, computational methods play a crucial role in predicting the biological activity of compounds like 3-Bromo-2-[(piperazin-1-yl)methyl]aniline. Molecular docking simulations can be used to evaluate its binding affinity to target proteins, providing insights into its potential therapeutic applications. These computational approaches complement experimental studies by allowing rapid screening of large libraries of compounds.
The versatility of CAS No. 2137775-28-9 as a building block has led to its incorporation into various research projects across different therapeutic areas. For instance, its use as an intermediate in synthesizing kinase inhibitors has shown promise in preclinical studies targeting cancers and inflammatory diseases. The ability to modify its structure further enhances its utility, enabling researchers to fine-tune properties such as solubility, bioavailability, and metabolic stability.
The regulatory landscape for pharmaceutical compounds necessitates rigorous testing to ensure safety and efficacy before clinical translation. While 3-Bromo-2-[(piperazin-1-yl)methyl]aniline itself may not be intended for direct therapeutic use, its role as an intermediate requires compliance with Good Manufacturing Practices (GMP) during synthesis. This ensures that any subsequent drug candidates derived from it meet stringent quality standards.
In conclusion, 3-Bromo-2-[(piperazin-1-yl)methyl]aniline (CAS No. 2137775-28) represents a promising compound in pharmaceutical research due to its structural features and synthetic utility. Its applications span across multiple therapeutic areas, particularly those involving neurological and cardiovascular disorders. As research continues to uncover new applications for arylamine derivatives, compounds like this will remain integral to the development of next-generation therapeutics.
2137775-28-9 (3-Bromo-2-[(piperazin-1-yl)methyl]aniline) 関連製品
- 1172401-80-7(1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine)
- 2408975-27-7(tert-butyl N-[4-(diethylamino)-1-hydroxybutan-2-yl]carbamate)
- 2229499-57-2(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}-2-oxoacetic acid)
- 2228554-59-2(3,3,4,4,5,5,5-heptafluoropentanimidamide)
- 894026-31-4(N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-(4-methoxyphenyl)acetamide)
- 1172003-14-3(3-methyl-4-nitro-N-{2-3-(trifluoromethyl)phenoxyethyl}benzamide)
- 1804033-72-4(Methyl 3-(difluoromethoxy)-5-(3-ethoxy-3-oxopropyl)benzoate)
- 1396795-47-3(N-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl-2-phenylbutanamide)
- 1361655-23-3(5-Chloro-2-(3,4-dichlorophenyl)-3-iodopyridine)
- 49803-18-1(2-(4-Bromophenoxy)-2-methylpropanoyl chloride)



